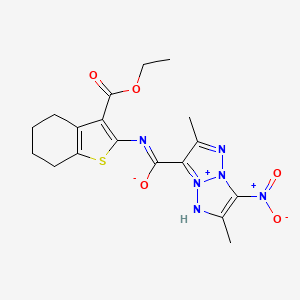![molecular formula C18H22N2O2 B6089133 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPP is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
作用機序
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol works by binding to the active site of MAO-B, which prevents the enzyme from breaking down dopamine. This leads to an increase in the levels of dopamine in the brain, which can have both beneficial and detrimental effects. On the one hand, increased dopamine levels can improve mood, motivation, and cognitive function. On the other hand, excessive dopamine release can lead to neurotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine levels in the brain, improve cognitive function, and reduce the symptoms of depression and anxiety. However, this compound has also been shown to have neurotoxic effects, particularly at high doses. In humans, this compound has been used to study the role of dopamine in various psychiatric disorders, including depression, schizophrenia, and addiction.
実験室実験の利点と制限
One advantage of using 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its specificity for MAO-B. Unlike other compounds that inhibit both MAO-A and MAO-B, this compound selectively targets MAO-B, which allows researchers to study the specific effects of MAO-B inhibition on behavior and cognition. However, one limitation of using this compound is its potential for neurotoxicity at high doses. This can make it difficult to determine the optimal dose for experimental studies.
将来の方向性
There are several future directions for research on 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the role of this compound in the treatment of depression and other psychiatric disorders. Another area of interest is the potential for this compound to be used as a tool for studying the role of dopamine in addiction and reward. Additionally, there is interest in developing new compounds that are more selective and less neurotoxic than this compound for use in lab experiments.
合成法
The synthesis of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a complex process that involves several steps. The first step is the condensation of 2-(3-pyridinyl)-1-piperidinecarboxaldehyde with 4-methoxyphenylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid to obtain this compound. The yield of this compound in this synthesis method is typically around 50%.
科学的研究の応用
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively used in scientific research due to its ability to inhibit MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
特性
IUPAC Name |
4-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-7-8-18(21)15(11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASJTCNOGERCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)